molecular formula C23H32O15 B2984526 Sibiricose A1 CAS No. 139726-40-2

Sibiricose A1

Cat. No.: B2984526
CAS No.: 139726-40-2
M. Wt: 548.5 g/mol
InChI Key: DJBWDHVUJCXYBH-IBVGEFGBSA-N
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Description

Sibiricose A1 is an oligosaccharide ester found in the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of neurology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sibiricose A1 involves the extraction from Polygala tenuifolia roots. The process typically includes the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/QTOF MS) for the identification and isolation of the compound . The specific reaction conditions and synthetic routes are not extensively documented in the literature, indicating a reliance on natural extraction methods.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, followed by solvent extraction and chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sibiricose A1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sibiricose A1 is unique due to its specific oligosaccharide ester structure, which contributes to its distinct pharmacological properties. Compared to similar compounds, this compound has shown a higher potency in inducing apoptosis in cancer cells and providing neuroprotection .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWDHVUJCXYBH-IBVGEFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347715
Record name Sibiricose A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139726-40-2
Record name Sibiricose A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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